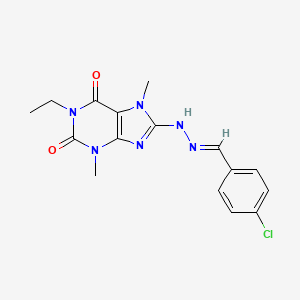
(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN6O2 and its molecular weight is 360.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Purines are essential components of nucleic acids and play crucial roles in various biological processes. This article explores the biological activities associated with this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
The compound features a purine backbone, characterized by a heterocyclic structure that includes both pyrimidine and imidazole rings. The presence of substituents such as the 4-chlorobenzylidene hydrazine moiety enhances its chemical properties and biological activity.
Anticancer Activity
Research indicates that purine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain purine analogs can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. The compound may similarly exhibit these properties due to its structural resemblance to known anticancer agents .
Table 1: Summary of Anticancer Activity of Purine Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.5 | A375 |
| Compound B | EGFR | 0.8 | HCC827 |
| This compound | TBD | TBD | TBD |
Antiviral Activity
Purine derivatives are also recognized for their antiviral effects, particularly against viruses like HIV and influenza. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis. Although specific data on this compound’s antiviral efficacy is limited, its structural characteristics suggest it may possess similar activities .
Anti-inflammatory and Antimicrobial Properties
The compound has potential anti-inflammatory effects due to its ability to modulate immune responses. Additionally, purines have been studied for their antimicrobial properties against various pathogens. The presence of the hydrazinyl group may enhance these activities by interacting with microbial enzymes or receptors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of purine derivatives. Modifications at specific positions on the purine ring can significantly influence their pharmacological profiles. For example:
- Substituents on the 8-position : Altering the substituent can affect binding affinity to target proteins.
- Hydrazinyl modifications : These can enhance solubility and bioavailability.
Table 2: Key Modifications and Their Effects
| Modification Type | Position | Effect on Activity |
|---|---|---|
| Chlorobenzylidene Group | 2 | Increased potency against cancer |
| Ethyl Group | 1 | Improved solubility |
| Methyl Groups | 3,7 | Enhanced receptor binding |
Case Studies
Several studies have investigated the biological activities of similar purine derivatives:
- Study on Anticancer Properties : A derivative similar to the compound was tested against breast cancer cell lines (MCF-7), showing IC50 values indicative of significant cytotoxicity.
- Antiviral Research : Another study focused on a purine analog demonstrated effectiveness against HIV replication in vitro, suggesting a promising avenue for further exploration.
- Anti-inflammatory Trials : Compounds with similar structures have been evaluated for their ability to reduce inflammatory markers in animal models, indicating potential therapeutic uses in inflammatory diseases.
Properties
IUPAC Name |
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c1-4-23-14(24)12-13(22(3)16(23)25)19-15(21(12)2)20-18-9-10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H,19,20)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZKCPXBSYGCCC-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)Cl)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=C(C=C3)Cl)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














